3-(4-Fluorobenzyloxy)phenylacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

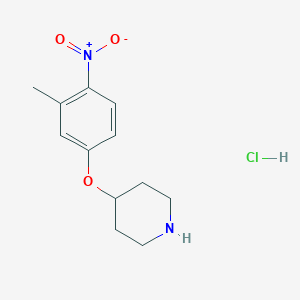

“3-(4-Fluorobenzyloxy)phenylacetic acid” is an organic compound with the empirical formula C15H13FO3 . It has a molecular weight of 260.26 . The compound is solid in form .

Molecular Structure Analysis

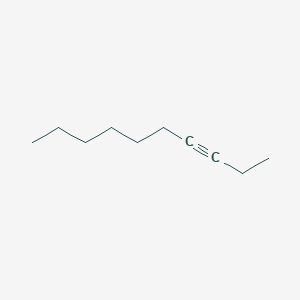

The SMILES string of the compound is FC(C=C1)=CC=C1COC2=CC(CC(O)=O)=CC=C2 . The InChI key is CELQIKDLMWUHKP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is solid in form . It has a molecular weight of 260.26 . The empirical formula is C15H13FO3 .科学的研究の応用

Discovery and Development of Novel Inhibitors

In the field of medicinal chemistry, 3-(4-Fluorobenzyloxy)phenylacetic acid and its derivatives have shown potential as crucial scaffolds for the development of novel inhibitors. For instance, studies focused on the discovery of new aldose reductase inhibitors, a key therapeutic target for managing complications of diabetes, have identified phenylacetic acids bearing alkoxy substituents as potent inhibitors. These compounds, characterized by an alkoxy-substituted phenylacetic acid core, represent a formal ring opening of cyclohexylmethyloxyphenylacetic acids, with some showing significant inhibition potency due to their specific alkyl side chains acting as surrogates for more commonly used residues in aldose reductase inhibitors (Rakowitz, Gmeiner, & Matuszczak, 2006).

Catalytic Reactions and Synthesis

Another area of application is in catalytic processes, where derivatives of 3-(4-Fluorobenzyloxy)phenylacetic acid have been explored for their roles in facilitating carbonylation reactions. Research has demonstrated that the carbonylation of benzyl alcohol and its analogs, catalyzed by palladium complexes in the presence of hydrogen iodide, leads to the efficient production of phenylacetic acid and related compounds. This process is vital for synthesizing a wide range of aromatic acids, showcasing the versatility of fluorobenzyloxy derivatives in synthetic organic chemistry (Lin & Yamamoto, 1998).

Natural Product Derivatives and Drug Discovery

The structurally similar 3-chloro-4-hydroxyphenylacetic acid, a fungal metabolite, has been used to generate drug-like screening libraries for potential therapeutic applications. By modifying this scaffold, researchers have been able to create a diverse array of compounds, some of which were evaluated for their cytotoxicity against cancer cell lines and for antiparasitic activities, although significant activity was not observed at tested concentrations. This approach underscores the potential of using natural product derivatives as a basis for developing new pharmacologically active compounds (Kumar et al., 2015).

Safety and Hazards

特性

IUPAC Name |

2-[3-[(4-fluorophenyl)methoxy]phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c16-13-6-4-11(5-7-13)10-19-14-3-1-2-12(8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELQIKDLMWUHKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474995 |

Source

|

| Record name | 3-(4-FLUOROBENZYLOXY)PHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorobenzyloxy)phenylacetic acid | |

CAS RN |

125721-49-5 |

Source

|

| Record name | 3-(4-FLUOROBENZYLOXY)PHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R)-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B165597.png)